molecular formula C22H22N2O2S B3556463 2-methoxy-4-(methylthio)-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide

2-methoxy-4-(methylthio)-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide

Cat. No.: B3556463
M. Wt: 378.5 g/mol
InChI Key: BPWDEUDZHJZAPT-UHFFFAOYSA-N
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Description

The compound “2-methoxy-4-(methylthio)-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds . The molecule also features a methoxy group and a methylthio group attached to the benzene ring, which can significantly affect the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The methoxy and methylthio groups could be introduced using electrophilic aromatic substitution reactions . The final step would likely involve the formation of the amide bond, possibly through a reaction with a suitable amine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide group would contribute to the planarity of the molecule, while the methoxy and methylthio groups could add steric bulk .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzamide group is relatively stable but can participate in hydrolysis and condensation reactions . The methoxy and methylthio groups are electron-donating, which can activate the benzene ring towards electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group could lead to hydrogen bonding, affecting the compound’s solubility and boiling point . The methoxy and methylthio groups could increase the compound’s overall hydrophobicity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many benzamide derivatives exhibit biological activity and are used in medicinal chemistry . The specific effects would depend on the exact structure of the compound and its interactions with biological targets.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling and storing the compound to prevent exposure and ensure safety .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry. The effects of modifying the structure (for example, by changing the substituents on the benzene ring) could also be investigated .

Properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-26-21-15-19(27-2)11-12-20(21)22(25)24-18-8-5-6-16(14-18)9-10-17-7-3-4-13-23-17/h3-8,11-15H,9-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWDEUDZHJZAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC(=C2)CCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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